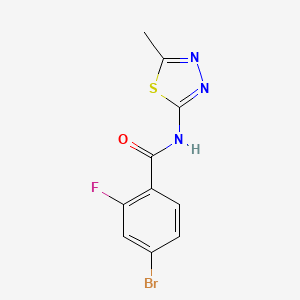

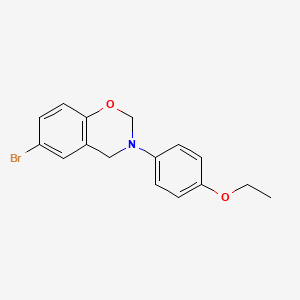

4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide often involves microwave-assisted methods, which provide a cleaner, efficient, and faster route compared to traditional methods. For instance, microwave-assisted synthesis has been applied to N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showcasing the efficiency of this approach in producing compounds with a thiadiazole scaffold coupled with benzamide groups, which are known for their significant biological properties (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies confirm the presence of the thiadiazole ring and benzamide moiety, integral to the compound's reactivity and function. Notably, single-crystal X-ray analysis provides insights into the crystal packing and molecular interactions, offering a deeper understanding of its structural characteristics (Hossaini et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole and benzamide derivatives are varied, including the formation of Schiff's bases, cyclization reactions, and interactions leading to the formation of complex structures with potential biological activity. These reactions are pivotal for synthesizing new compounds with enhanced properties and functionalities. The reactivity patterns of these molecules are influenced by their structural components, such as the electron-withdrawing or donating nature of substituents, which can affect their chemical behavior and interaction with biological targets (Mohamed et al., 2020).

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, showing potential for photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers used in cancer treatment, highlighting the compound's relevance in medical research aimed at developing novel cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole scaffold and benzamide groups, evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited promising anticancer activities with GI50 values comparable to the standard drug Adriamycin, showcasing the potential of thiadiazole and benzamide derivatives as anticancer agents. Molecular docking studies further suggested probable mechanisms of action, highlighting the compound's significance in developing new anticancer drugs (Tiwari et al., 2017).

Semiconducting Materials

Chen et al. (2016) discussed the implementation of isomer benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives in constructing alternating copolymers for organic semiconductors. These materials were analyzed for their use in transistors, solar cells, photodetectors, and thermoelectrics, demonstrating the compound's utility in developing high-performance optoelectronic semiconductors. Such applications are crucial for advancing materials science and engineering, particularly in creating more efficient and effective electronic devices (Chen et al., 2016).

properties

IUPAC Name |

4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMHZRIGRYLBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)

![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)